molecular formula C46H79N17O15 B14757280 Cadherin Peptide, avian Acetate

Cadherin Peptide, avian Acetate

Cat. No.: B14757280
M. Wt: 1110.2 g/mol
InChI Key: MKVNZDUYBMROBR-QDMCNFNKSA-N
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Description

Cadherin Peptide, avian Acetate is a calcium-dependent glycoprotein involved in homophilic cell-cell adhesion. It plays a crucial role in cellular adhesion processes, particularly in the inhibition of bovine brain microvessel endothelial cells (BBMECs) adhesion . This peptide is widely used in scientific research for its ability to modulate cellular adhesion and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadherin Peptide, avian Acetate is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence, Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, is assembled step-by-step on a solid support. The synthesis involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the solid support and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the peptide’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Cadherin Peptide, avian Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide backbone .

Common Reagents and Conditions

    Peptide Bond Formation: DIC, HOBt, TFA, TIS, EDT

    Cleavage and Deprotection: TFA, water, TIS, EDT

Major Products Formed

The major product formed from these reactions is the fully assembled and deprotected this compound .

Scientific Research Applications

Cadherin Peptide, avian Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cell-cell adhesion and its effects on endothelial cells.

    Medicine: Explored for its potential therapeutic applications in modulating cellular adhesion in diseases such as cancer and fibrosis.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds

Mechanism of Action

Cadherin Peptide, avian Acetate exerts its effects by binding to calcium ions, which are essential for its adhesive function. The peptide interacts with cadherin receptors on the cell surface, promoting homophilic cell-cell adhesion. This interaction is crucial for maintaining tissue integrity and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cadherin Peptide, avian Acetate is unique due to its specific sequence and its ability to modulate endothelial cell adhesion. Its role in inhibiting BBMEC adhesion distinguishes it from other cadherin peptides, making it a valuable tool in research focused on vascular biology and related therapeutic applications .

Properties

Molecular Formula

C46H79N17O15

Molecular Weight

1110.2 g/mol

IUPAC Name

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C44H75N17O13.C2H4O2/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63;1-2(3)4/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51);1H3,(H,3,4)/t22-,23-,25-,26-,27-,28-,29-,33-,34-;/m0./s1

InChI Key

MKVNZDUYBMROBR-QDMCNFNKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N.CC(=O)O

Origin of Product

United States

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